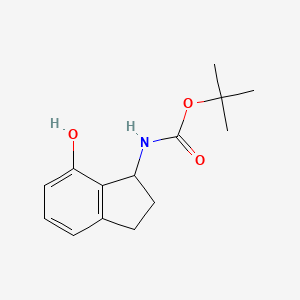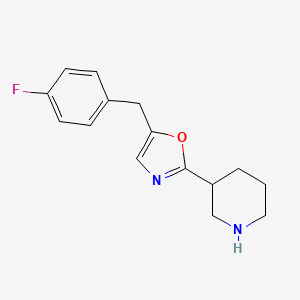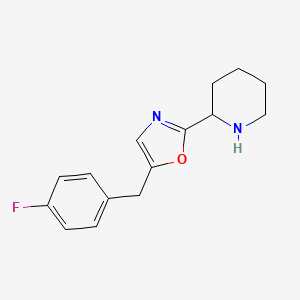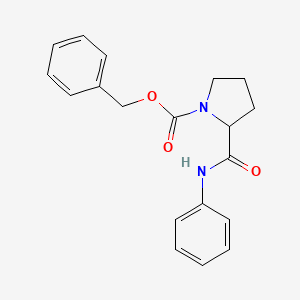![molecular formula C20H22O5 B3110196 Ethyl (E)-3-[4-(Benzyloxy)-3,5-dimethoxyphenyl]acrylate CAS No. 178611-06-8](/img/structure/B3110196.png)
Ethyl (E)-3-[4-(Benzyloxy)-3,5-dimethoxyphenyl]acrylate
Vue d'ensemble
Description
Ethyl (E)-3-[4-(Benzyloxy)-3,5-dimethoxyphenyl]acrylate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to an acrylate moiety, which is further substituted with a benzyloxy and two methoxy groups on the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (E)-3-[4-(Benzyloxy)-3,5-dimethoxyphenyl]acrylate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. One common method is the Fischer esterification, where the carboxylic acid and ethanol are refluxed with a strong acid like sulfuric acid to yield the ester.
Another approach involves the use of acrylate derivatives, where the acrylate is reacted with the appropriate phenyl-substituted alcohol under basic conditions to form the desired ester. This method often employs catalysts such as sodium ethoxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of flow microreactor systems has been shown to enhance the efficiency and sustainability of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (E)-3-[4-(Benzyloxy)-3,5-dimethoxyphenyl]acrylate undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The acrylate moiety can be reduced to form the corresponding saturated ester.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often used.
Major Products Formed
Oxidation: Benzaldehyde derivatives.
Reduction: Saturated esters.
Substitution: Phenyl ethers with different substituents.
Applications De Recherche Scientifique
Ethyl (E)-3-[4-(Benzyloxy)-3,5-dimethoxyphenyl]acrylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.
Mécanisme D'action
The mechanism of action of Ethyl (E)-3-[4-(Benzyloxy)-3,5-dimethoxyphenyl]acrylate involves its interaction with molecular targets through various pathways:
Comparaison Avec Des Composés Similaires
Ethyl (E)-3-[4-(Benzyloxy)-3,5-dimethoxyphenyl]acrylate can be compared with other similar compounds, such as:
Ethyl acrylate: Lacks the benzyloxy and methoxy substituents, making it less complex and potentially less bioactive.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, which may affect its reactivity and applications.
Benzyl (E)-3-[4-(Benzyloxy)-3,5-dimethoxyphenyl]acrylate: Contains a benzyl ester group, which can influence its solubility and interaction with biological targets.
This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
ethyl (E)-3-(3,5-dimethoxy-4-phenylmethoxyphenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O5/c1-4-24-19(21)11-10-16-12-17(22-2)20(18(13-16)23-3)25-14-15-8-6-5-7-9-15/h5-13H,4,14H2,1-3H3/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKKZGNPDSLCFAN-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC(=C(C(=C1)OC)OCC2=CC=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC(=C(C(=C1)OC)OCC2=CC=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



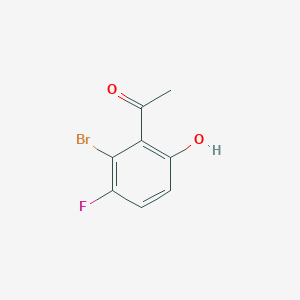

![7-Methoxyspiro[indoline-3,4'-piperidin]-2-one](/img/structure/B3110132.png)

![Hexanoic acid, 6-[[(2-propen-1-yloxy)carbonyl]amino]-](/img/structure/B3110143.png)
